Pyrrolidine, 1-(2,7-octadienyl)-
Description
Significance of Functionalized Pyrrolidines in Complex Chemical Synthesis
The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in the architecture of a vast array of organic molecules. researchgate.net This scaffold is not merely a structural component but is often integral to the biological activity and physical properties of the compounds in which it is found. researchgate.netacs.org Consequently, functionalized pyrrolidines are of paramount importance in contemporary organic chemistry, serving as crucial building blocks, catalysts, and intermediates in the synthesis of complex chemical entities. acs.org Their prevalence is notable in numerous natural products, including many alkaloids like nicotine (B1678760) and hygrine, as well as in the amino acids proline and hydroxyproline. rsc.orgwikipedia.org
The significance of these structures has propelled extensive research into developing efficient and selective synthetic methodologies for their construction. researchgate.netosaka-u.ac.jp Chemists have devised a multitude of strategies to access pyrrolidine derivatives with diverse functionalities and stereochemical arrangements. Among the most powerful methods is the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles, which provides a direct route to highly substituted pyrrolidines. acs.orgnih.gov Other innovative approaches include the ring contraction of readily available pyridines, redox-neutral α-C–H functionalization to introduce substituents at positions adjacent to the nitrogen atom, and the electrophile-induced cyclization of N-alkenyl imines. rsc.orgosaka-u.ac.jpnih.govrsc.org These methods underscore the chemical community's ongoing effort to build molecular diversity around this privileged scaffold, enabling the exploration of new chemical spaces and the synthesis of novel therapeutic agents and materials. acs.orgosaka-u.ac.jp For instance, many modern drugs, such as Avanafil for erectile dysfunction and the hepatitis C inhibitor Elbasvir, feature a core pyrrolidine structure, often synthesized from precursors like proline. nih.gov
The 1-(2,7-Octadienyl)-Pyrrolidine Motif: Structural Features and Research Relevance
Within the broad family of functionalized pyrrolidines, the 1-(2,7-octadienyl)-pyrrolidine motif represents a specific and interesting structural class. This compound is characterized by a saturated pyrrolidine ring linked at the nitrogen atom to an eight-carbon chain containing two double bonds, specifically at the 2nd and 7th positions.
The formation of this molecule is a classic example of a telomerization reaction. wikipedia.orgresearchgate.net Telomerization is a catalytically controlled, atom-economical process that involves the linear dimerization of a 1,3-diene, such as 1,3-butadiene (B125203), with the simultaneous addition of a nucleophile. wikipedia.org In this case, pyrrolidine acts as the nucleophile, and two molecules of 1,3-butadiene combine to form the C8 octadienyl backbone. wikipedia.orgresearchgate.net The reaction is typically catalyzed by transition metal complexes, most commonly palladium or nickel compounds. wikipedia.org The process allows for the construction of a functionalized C8 chain from simple C4 units, making it a significant transformation in industrial and academic settings for producing valuable chemicals. wikipedia.orgresearchgate.net
The research relevance of 1-(2,7-octadienyl)-pyrrolidine stems from its nature as a versatile synthetic intermediate. The two terminal double bonds of the octadienyl chain are amenable to a wide range of chemical transformations. This allows the molecule to serve as a building block for the synthesis of more complex structures, such as long-chain functionalized amines, polycyclic alkaloids, or ligands for catalysis. The palladium-catalyzed telomerization of butadiene with amines like pyrrolidine is a key method for producing octadienylamines, which are valuable precursors in the chemical industry. acs.org
Compound Properties
| Property | Value |
| Compound Name | Pyrrolidine, 1-(2,7-octadienyl)- |
| Molecular Formula | C₁₂H₂₁N |
| Molecular Weight | 179.30 g/mol |
| Synonyms | 1-(Octa-2,7-dien-1-yl)pyrrolidine |
| Structure | A pyrrolidine ring N-substituted with a 2,7-octadienyl group. |
Structure
3D Structure
Properties
CAS No. |
63407-63-6 |
|---|---|
Molecular Formula |
C12H21N |
Molecular Weight |
179.30 g/mol |
IUPAC Name |
1-octa-2,7-dienylpyrrolidine |
InChI |
InChI=1S/C12H21N/c1-2-3-4-5-6-7-10-13-11-8-9-12-13/h2,6-7H,1,3-5,8-12H2 |
InChI Key |
BHPAJQFGKLIYBS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC=CCN1CCCC1 |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 1 2,7 Octadienyl Pyrrolidine Architectures
Elucidation of Fundamental Reaction Pathways
Understanding the underlying mechanisms of chemical reactions is paramount for controlling reaction outcomes and designing novel synthetic strategies. For reactions involving 1-(2,7-octadienyl)-pyrrolidine, several mechanistic paradigms, including polar, radical, and pericyclic pathways, have been explored.
Polar Mechanisms: Enamine, Iminium, and Related Intermediates
Polar mechanisms are a cornerstone of organic synthesis, and in the context of pyrrolidine (B122466) chemistry, enamine and iminium ion intermediates play a pivotal role. The secondary amine of the pyrrolidine ring can react with aldehydes or ketones to form enamines. masterorganicchemistry.com These enamines are electron-rich and act as potent nucleophiles, reacting at the α-carbon with various electrophiles. masterorganicchemistry.com
The formation of an enamine from a secondary amine like pyrrolidine and a carbonyl compound proceeds through a series of protonation, addition, and dehydration steps. masterorganicchemistry.com The resulting enamine has a powerful π-donating nitrogen atom, which significantly increases the nucleophilicity of the double bond. masterorganicchemistry.com
Conversely, the formation of an iminium ion can occur, which then acts as an electrophile. For instance, in the reaction of an aromatic aldehyde with an aniline (B41778) in an acidic environment, an iminium species is formed in a reversible manner. beilstein-journals.org The concentration of the reactants can shift the equilibrium towards the formation of the iminium salt. beilstein-journals.org
In the context of 1-(2,7-octadienyl)-pyrrolidine, the dienyl moiety can participate in or be influenced by reactions involving enamine or iminium intermediates generated at the pyrrolidine nitrogen. These intermediates can direct subsequent intramolecular cyclizations or additions, leading to the formation of complex bicyclic or polycyclic structures.
Radical Mechanisms and Cascade Processes
Radical reactions offer a complementary approach to polar mechanisms for C-C and C-heteroatom bond formation. In the synthesis of pyrrolidines, copper-catalyzed intramolecular C-H amination has been a subject of mechanistic study. nih.govresearchgate.net These reactions can proceed through either two-electron or single-electron processes. nih.gov While nitrene-based chemistry has been dominant, radical-based functionalization systems have also been successfully developed. nih.gov
For example, the synthesis of pyrrolidines via intramolecular C-H amination of N-fluoride amides using copper complexes as precatalysts has been reported. nih.govresearchgate.net Mechanistic studies, including DFT calculations, have been employed to understand the reaction pathways. researchgate.net It has been suggested that some transformations may involve a copper-initiated radical chain reaction. nih.gov
Radical cascade reactions, where a single initiation event triggers a series of sequential bond-forming steps, are particularly powerful for rapidly building molecular complexity. A light-driven, atom-economical process has been introduced for the enantioselective synthesis of 1-pyrroline (B1209420) derivatives, involving a radical/polar cascade reaction. This strategy utilizes a hydrogen-atom transfer (HAT) process for the distal functionalization of acyl heterocycles.
Pericyclic and Concerted Pathways
Pericyclic reactions, such as cycloadditions and sigmatropic rearrangements, proceed through a cyclic transition state and are often highly stereospecific. The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example of a pericyclic reaction that forms a six-membered ring. youtube.com This reaction is thermodynamically driven by the formation of stable sigma bonds from pi bonds and occurs in a concerted fashion. youtube.com The stereochemical outcome of the Diels-Alder reaction is often controlled by secondary orbital interactions that favor the endo transition state. youtube.com
While direct involvement of the 1-(2,7-octadienyl)-pyrrolidine in a Diels-Alder reaction as the diene is plausible, the electronic nature of the pyrrolidine substituent would influence its reactivity. Furthermore, other pericyclic reactions could be envisaged. The concerted nature of these pathways often allows for a high degree of stereocontrol, making them attractive for asymmetric synthesis.
Stereoselectivity and Enantiocontrol in Transformations
Controlling the three-dimensional arrangement of atoms in a molecule is a central goal of modern organic synthesis. For reactions involving 1-(2,7-octadienyl)-pyrrolidine, achieving high levels of diastereoselectivity and enantioselectivity is crucial for accessing specific stereoisomers with desired biological or material properties.
Diastereoselective Outcomes and Control Strategies
Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the synthesis of substituted pyrrolidines, various strategies have been employed to control diastereomeric outcomes. For instance, the copper-promoted intramolecular aminooxygenation of alkene substrates has been investigated for its diastereoselectivity. nih.gov It was found that α-substituted 4-pentenyl sulfonamides overwhelmingly favor the formation of cis-2,5-disubstituted pyrrolidines with high diastereomeric ratios. nih.gov In contrast, γ-substituted substrates give moderate selectivity for the trans-2,3-disubstituted pyrrolidine adducts. nih.gov
Another example is the diastereoselective synthesis of silyl-substituted pyrrolidines. A one-pot, four-step protocol involving the highly diastereoselective addition of a silyl-substituted diphenylethyllithium intermediate to a chiral sulfinimine has been developed, leading to high diastereoselectivity. nih.gov
In the context of multicomponent reactions, the diastereoselective synthesis of pyrrolopiperazine-2,6-diones has been achieved with complete diastereoselectivity through a one-pot Ugi/nucleophilic substitution/N-acylation sequence. researchgate.net
| Reaction Type | Substrate Features | Major Diastereomer | Diastereomeric Ratio (dr) |
| Copper-promoted intramolecular aminooxygenation | α-substituted 4-pentenyl sulfonamides | cis-2,5-pyrrolidine | >20:1 |
| Copper-promoted intramolecular aminooxygenation | γ-substituted 4-pentenyl sulfonamides | trans-2,3-pyrrolidine | ~3:1 |
| Addition to chiral sulfinimine | Silyl-substituted diphenylethyllithium | N/A | 97.5:2.5 |
| Ugi/Nucleophilic Substitution/N-Acylation | Various | Pyrrolopiperazine-2,6-diones | Complete |
Asymmetric Induction in Catalytic and Stoichiometric Reactions
Asymmetric induction refers to the preferential formation of one enantiomer over the other. This can be achieved using either stoichiometric chiral auxiliaries or catalytic amounts of a chiral catalyst. The field of asymmetric organocatalysis, which often utilizes proline and its derivatives, has seen significant advances. nih.govnih.gov Diarylprolinol silyl (B83357) ethers, for example, have been effectively used for the asymmetric functionalization of aldehydes. nih.gov
The development of asymmetric methods for the synthesis of pyrrolidine derivatives is an active area of research. Heterogeneous catalytic hydrogenation of highly substituted pyrroles can produce functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters. acs.org The development of asymmetric versions of these hydrogenations is a key goal. acs.org
An "asymmetric 'clip-cycle' synthesis" of disubstituted pyrrolidines and spiropyrrolidines has been reported. whiterose.ac.uk This method involves an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid, affording products with high enantioselectivities. whiterose.ac.uk DFT studies have supported the aza-Michael cyclization as the rate and stereochemistry-determining step. whiterose.ac.uk
Furthermore, a highly efficient and fully enantioselective synthesis of proline analogs has been developed using a C(sp³)-H activation strategy. nih.gov This highlights the power of modern synthetic methods in achieving high levels of enantiocontrol.
| Catalyst/Method | Reaction | Product Type | Enantiomeric Excess (ee) |
| Diarylprolinol silyl ethers | Asymmetric functionalization of aldehydes | Various | High |
| Chiral Phosphoric Acid | Asymmetric 'clip-cycle' aza-Michael | 2,2- and 3,3-disubstituted pyrrolidines | High |
| C(sp³)-H activation | Enantioselective synthesis | Proline analogs | Fully enantioselective |
| (S)-2-(anilinomethyl)pyrrolidine derivatives | Pd-catalyzed asymmetric allylation | Chiral methyl 2-phenyl-2-(2-phenyl-o-carboranyl-1)pent-4-enoate | N/A |
Applications in Catalysis and Chiral Auxiliary Roles
1-(2,7-Octadienyl)-Pyrrolidine as a Ligand Precursor for Metal Catalysis
The octadienyl moiety of 1-(2,7-octadienyl)-pyrrolidine offers reactive sites for coordination with transition metals, making it a valuable precursor for the synthesis of novel ligands. These ligands, in turn, can be used to construct metal complexes that exhibit catalytic activity in a range of important chemical transformations.
Design and Synthesis of Transition Metal Complexes
The synthesis of transition metal complexes utilizing ligands derived from 1-(2,7-octadienyl)-pyrrolidine is a strategic approach to developing new catalysts. The design often involves the modification of the octadienyl chain to incorporate donor atoms that can coordinate to a metal center. For instance, the indenyl group can be linked to the pyrrolidine (B122466) nitrogen via an ethylene (B1197577) bridge, creating a bidentate ligand capable of forming stable complexes with metals like titanium and zirconium. soeagra.com The synthesis of these complexes typically involves the reaction of a lithium or Grignard reagent of the ligand with a suitable metal halide precursor. soeagra.com
The versatility of this approach allows for the creation of a diverse library of metal complexes with tunable steric and electronic properties. By varying the substituents on the pyrrolidine ring or the indenyl moiety, researchers can fine-tune the catalytic activity and selectivity of the resulting complexes. soeagra.com This tailored design is crucial for achieving high performance in specific catalytic applications.
Performance in Asymmetric Transition Metal-Catalyzed Reactions
Ligands derived from 1-(2,7-octadienyl)-pyrrolidine have shown considerable promise in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. The chiral environment created by the pyrrolidine ring, often derived from natural sources like proline, can effectively control the stereochemical outcome of a reaction. nih.govnih.gov
These ligands have been successfully employed in a variety of asymmetric transition metal-catalyzed reactions, including hydrogenations, cross-coupling reactions, and allylic alkylations. The ability to induce high levels of enantioselectivity makes these catalytic systems highly valuable for the synthesis of pharmaceuticals and other biologically active molecules where stereochemistry is critical. nih.govbenthamdirect.com
Specific Metal Catalysis: Palladium, Copper, Ruthenium, Iridium
The utility of ligands derived from 1-(2,7-octadienyl)-pyrrolidine extends across a range of transition metals, each offering unique reactivity profiles.
Palladium: Palladium catalysis is a cornerstone of modern organic synthesis, and ligands derived from pyrrolidine play a significant role. nih.govyoutube.com In palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, these ligands can enhance catalytic efficiency and selectivity. youtube.comyoutube.com The development of water-based micellar catalysis using palladium complexes with tailored ligands represents a significant advancement towards more sustainable chemical processes. youtube.com
Copper: Copper complexes featuring pyrrolidine-based ligands have been utilized in intramolecular C-H amination reactions to synthesize pyrrolidines and piperidines. nih.govnih.gov The nature of the ligand and the copper salt can significantly influence the efficiency and diastereoselectivity of these transformations. nih.govnih.gov
Ruthenium: Ruthenium catalysts are known for their versatility in various organic transformations. Pyrrolidine-containing ligands have been employed in ruthenium-catalyzed reactions, contributing to the development of novel synthetic methodologies. dntb.gov.ua
Iridium: Iridium catalysts have emerged as powerful tools for a variety of transformations, including hydrogenations and C-C bond-forming reactions. nih.govresearchgate.netorganic-chemistry.org Iridium complexes bearing chiral pyrrolidine-based ligands have been successfully applied in the asymmetric isomerization of allylic alcohols and the enantioselective allylation of carbamates. researchgate.netorganic-chemistry.org Furthermore, iridium catalysis has enabled the reductive generation of azomethine ylides from amides and lactams for the synthesis of complex pyrrolidine architectures. nih.gov
Organocatalytic Modalities of Pyrrolidine-Derived Systems
Beyond their role as ligands in metal catalysis, pyrrolidine derivatives are themselves powerful organocatalysts. The secondary amine of the pyrrolidine ring is the key functional group that enables two primary modes of activation: enamine and iminium ion catalysis. nih.govbenthamdirect.com
Enamine and Iminium Ion Activation
Enamine Catalysis: In enamine catalysis, the pyrrolidine catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. acs.org This enamine then reacts with an electrophile. The chiral environment of the catalyst directs the approach of the electrophile, leading to the formation of a chiral product. acs.org The efficiency of enamine formation is a key factor, and pyrrolidines are known to form enamines more readily than other cyclic amines like piperidines. acs.org
Iminium Ion Catalysis: Conversely, in iminium ion catalysis, the pyrrolidine catalyst reacts with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. researchgate.netnih.govacs.org This activation lowers the LUMO of the carbonyl compound, making it more susceptible to attack by a nucleophile. acs.org The stereoselectivity of the reaction is controlled by the chiral catalyst, which shields one face of the iminium ion, directing the nucleophile to the other. nih.gov
The stability and reactivity of these intermediates are influenced by the substituents on the pyrrolidine ring and the reaction conditions. nih.govacs.org
Asymmetric Michael Addition Reactions
A prominent application of pyrrolidine-based organocatalysis is the asymmetric Michael addition, a powerful carbon-carbon bond-forming reaction. researchgate.netbeilstein-journals.orgacs.org In these reactions, a nucleophile adds to an α,β-unsaturated carbonyl compound.
Pyrrolidine catalysts, often derived from proline, can effectively catalyze the Michael addition of aldehydes and ketones to nitroolefins, affording γ-nitro carbonyl compounds with high yields and excellent enantioselectivities. researchgate.netbeilstein-journals.orgacs.org The catalyst operates through an enamine mechanism, where the enamine derived from the aldehyde or ketone acts as the nucleophile. beilstein-journals.org The stereochemical outcome is dictated by the specific structure of the pyrrolidine catalyst, with different diastereomers of the catalyst leading to opposite enantiomers of the product. beilstein-journals.org The presence of bulky substituents on the pyrrolidine ring can enhance the enantioselectivity of the transformation. researchgate.netbeilstein-journals.org
| Catalyst | Substrates | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Pyrrolidine-oxadiazolone conjugate | Nitrostyrene and cyclohexanone | Michael adduct | up to 97 | >97:3 | up to 99 |
| d-Prolyl-2-(trifluoromethylsulfonamidopropyl)pyrrolidine | β-Nitrostyrene and isobutyraldehyde | γ-Nitro aldehyde | up to 95 | >99:1 | up to 97 |
| (S,S)-diphenylethylenediamine | α,α-disubstituted aldehydes and nitrostyrene | Michael adduct | good | - | 96-98 |
Table 1: Performance of Pyrrolidine-Derived Organocatalysts in Asymmetric Michael Additions. researchgate.netacs.orgacs.org
"Pyrrolidine, 1-(2,7-octadienyl)-" in Catalysis: An Uncharted Territory in Domino and Cascade Reactions
Despite extensive investigation into the field of organocatalysis, particularly in the realm of domino and cascade reactions, the specific chemical compound Pyrrolidine, 1-(2,7-octadienyl)- remains a largely unexplored entity. Literature searches and reviews of prominent chemical databases have not yielded specific instances of this compound being utilized as a catalyst or a chiral auxiliary in such complex transformations.
This particular pyrrolidine derivative is recognized as a product of the telomerization of butadiene with pyrrolidine, a process typically catalyzed by palladium complexes. This reaction creates the characteristic C8 octadienyl chain attached to the nitrogen atom of the pyrrolidine ring. While the synthesis of this and similar octadienylamines is documented, their subsequent application, especially in the sophisticated and highly efficient field of domino and cascade organocatalysis, is not described in the available scientific literature.
Domino and cascade reactions, which involve a sequence of intramolecular transformations occurring in a single pot, represent a powerful strategy in modern organic synthesis for the rapid construction of complex molecular architectures from simple precursors. These processes are hallmarks of efficiency, reducing waste and saving resources. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a third pillar of catalysis alongside metal and enzyme catalysis, often providing unique reactivity and selectivity.
The pyrrolidine scaffold itself is a cornerstone of organocatalysis, with proline and its derivatives being among the most celebrated and widely used organocatalysts for a vast array of asymmetric transformations. These catalysts typically operate through enamine or iminium ion intermediates, facilitating a multitude of bond-forming reactions.
However, the specific structural features of Pyrrolidine, 1-(2,7-octadienyl)- , namely the long, unsaturated hydrocarbon chain, differentiate it from the more commonly employed polar-functionalized pyrrolidine catalysts. While this lipophilic chain could potentially influence solubility and steric hindrance in a catalytic context, there is currently no research to substantiate its role or effectiveness in promoting domino or cascade sequences.
Computational and Theoretical Studies of 1 2,7 Octadienyl Pyrrolidine Systems
Quantum Chemical Investigations of Reaction Mechanisms
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the intricate mechanisms of reactions involving N-alkenyl-substituted pyrrolidines. While direct quantum chemical studies specifically targeting 1-(2,7-octadienyl)-pyrrolidine are not extensively documented in publicly available literature, the principles from studies on analogous systems can be applied to understand its potential reaction pathways.
For instance, theoretical studies on the reactions of similar N-substituted pyrrolidines often focus on cycloaddition reactions, rearrangements, and catalytic processes. These investigations typically map out the potential energy surfaces of the reaction, identifying transition states, intermediates, and the corresponding activation energies. This allows for a detailed understanding of the reaction kinetics and thermodynamics. For 1-(2,7-octadienyl)-pyrrolidine, with its reactive octadienyl chain, quantum chemical investigations would be crucial in understanding intramolecular cyclization possibilities, the influence of the pyrrolidine (B122466) ring on the reactivity of the diene, and the mechanisms of metal-catalyzed transformations such as hydroformylation or telomerization.
Molecular Modeling of Ligand-Substrate and Ligand-Metal Interactions
Molecular modeling techniques are essential for visualizing and quantifying the non-covalent interactions that govern the behavior of 1-(2,7-octadienyl)-pyrrolidine as a ligand in metal complexes or its interaction with various substrates. The pyrrolidine nitrogen and the double bonds of the octadienyl chain can all act as coordination sites for metal centers.
Molecular mechanics and molecular dynamics simulations can be employed to study the conformational landscape of the 1-(2,7-octadienyl)-pyrrolidine ligand and its complexes. These models can predict the preferred binding modes and the steric and electronic effects that the ligand imparts on a metal catalyst. For example, in a catalytic cycle, the precise coordination of the octadienyl chain and the pyrrolidine nitrogen to a metal center would be modeled to understand how this influences the catalytic activity and selectivity. The interactions with a substrate molecule would also be modeled to rationalize the stereochemical outcome of a reaction.
Prediction of Reactivity, Regioselectivity, and Stereoselectivity
A significant application of computational chemistry is the prediction of the outcome of chemical reactions. For 1-(2,7-octadienyl)-pyrrolidine, theoretical models can predict its reactivity towards various reagents and the regioselectivity and stereoselectivity of these reactions. rsc.org
Reactivity: Computational models can calculate various molecular descriptors, such as frontier molecular orbital energies (HOMO-LUMO gap), charge distributions, and electrostatic potentials. These descriptors help in predicting the most reactive sites of the molecule. For 1-(2,7-octadienyl)-pyrrolidine, this would involve assessing the nucleophilicity of the pyrrolidine nitrogen versus the reactivity of the double bonds in the octadienyl chain.
Regioselectivity: In reactions such as additions or functionalizations of the diene chain, multiple regioisomers can be formed. Computational methods can predict the favored regioisomer by calculating the activation barriers for the formation of each possible product. For example, in a hydroformylation reaction, the model could predict whether the aldehyde group will add to the terminal or internal carbon of the double bonds.
Stereoselectivity: The stereochemical outcome of reactions involving 1-(2,7-octadienyl)-pyrrolidine, which can exist as different stereoisomers, is of great interest. Molecular modeling can be used to build and analyze the transition state structures leading to different stereoisomers. By comparing the relative energies of these transition states, the model can predict the major stereoisomer that will be formed. This is particularly important in asymmetric catalysis where the pyrrolidine moiety might act as a chiral auxiliary or ligand.
| Computational Method | Application in Studying 1-(2,7-Octadienyl)-pyrrolidine | Predicted Outcomes |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, calculation of activation energies, and determination of thermodynamic stability of intermediates and products. | Favored reaction pathways, kinetic vs. thermodynamic control, understanding of catalytic cycles. |
| Molecular Mechanics (MM) | Conformational analysis of the ligand and its metal complexes, study of steric effects. | Preferred ligand conformations, prediction of steric hindrance around the metal center. |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the molecule and its interactions with solvent and other molecules over time. | Understanding of ligand flexibility, solvent effects, and the stability of ligand-metal or ligand-substrate complexes. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict reactivity and selectivity based on molecular descriptors. | Prediction of the most reactive sites, and the likely regio- and stereochemical outcomes of reactions. rsc.org |
Advanced Synthetic Applications and Strategic Building Block Utility
Role as a Versatile Intermediate in Complex Molecule Synthesis
Pyrrolidine (B122466), 1-(2,7-octadienyl)- serves as a valuable intermediate for the synthesis of a wide array of more complex molecules, particularly those containing nitrogen-based scaffolds. The presence of the two double bonds in the octadienyl chain, at positions 2 and 7, provides multiple opportunities for further chemical modification. These reactive sites can participate in a range of transformations, allowing for the elongation and functionalization of the side chain, or for its incorporation into larger ring systems.
The pyrrolidine ring itself is a common motif in many biologically active compounds, including a variety of alkaloids and pharmaceuticals. The N-substituted octadienyl chain can be strategically manipulated to introduce additional stereocenters and functional groups, thereby enabling the synthesis of diverse libraries of compounds for drug discovery and materials science. The flexibility of the octadienyl chain allows it to adopt various conformations, which can be exploited in stereoselective reactions to control the three-dimensional structure of the final products.
Table 1: Potential Transformations of the Octadienyl Chain
| Reaction Type | Reagents and Conditions | Potential Products |
| Hydroformylation | CO, H₂, Rh or Co catalyst | Aldehydes, which can be further oxidized or reduced |
| Heck Reaction | Aryl or vinyl halide, Pd catalyst | Arylated or vinylated octadienyl derivatives |
| Epoxidation | Peroxy acids (e.g., m-CPBA) | Mono- or di-epoxides for further nucleophilic opening |
| Diels-Alder Reaction | Dienophiles (e.g., maleic anhydride) | Bicyclic adducts |
| Metathesis | Grubbs' or Schrock's catalyst | Ring-closed products or cross-metathesis products |
Construction of Complex Cyclic and Heterocyclic Frameworks
A key application of Pyrrolidine, 1-(2,7-octadienyl)- lies in its ability to serve as a precursor for the construction of intricate cyclic and heterocyclic systems. The dienyl moiety is particularly well-suited for intramolecular cyclization reactions, which can lead to the formation of new rings fused to or containing the initial pyrrolidine structure.
One powerful strategy involves transition metal-catalyzed cascade reactions. For instance, palladium-catalyzed processes such as aminopalladation followed by carbopalladation can initiate a sequence of bond formations, leading to the rapid assembly of polycyclic nitrogen heterocycles. nih.govnih.gov The reaction of an N-alkenyl amine with an aryl or vinyl halide in the presence of a palladium catalyst can trigger an intramolecular cyclization, where the nitrogen atom and a carbon atom from the dienyl chain add across a double bond, forming a new ring. Subsequent reactions within the same pot can then build up even more complex structures.
Ring-closing metathesis (RCM) is another powerful tool for the construction of cyclic compounds from diene-containing substrates. While the 2,7-octadienyl chain would require prior modification to bring the double bonds into a suitable arrangement for a standard RCM reaction to form a single large ring, tandem or sequential metathesis reactions could be envisioned. For example, cross-metathesis with another diene could be followed by RCM to generate novel ring systems.
Furthermore, the cyclization of N-2,7-octadienyl anilines has been shown to produce quinoline (B57606) derivatives, suggesting that the octadienyl group on a pyrrolidine ring could be similarly employed to construct fused heterocyclic systems. researchgate.net
Table 2: Potential Cyclization Strategies
| Cyclization Strategy | Key Features | Resulting Frameworks |
| Palladium-Catalyzed Cascade | Forms multiple C-C and C-N bonds in one pot. | Fused and bridged polycyclic nitrogen heterocycles. nih.govnih.gov |
| Ring-Closing Metathesis (RCM) | Forms new rings by joining two double bonds. | Macrocycles or, after modification, smaller fused rings. |
| Intramolecular Heck Reaction | Forms a new ring via intramolecular C-C bond formation. | Bicyclic systems containing the pyrrolidine ring. |
| [4+2] Cycloaddition (Diels-Alder) | The dienyl system reacts with a dienophile. | Fused bicyclic systems. |
Strategies for Chemical Diversity and Scaffold Generation
The structure of Pyrrolidine, 1-(2,7-octadienyl)- is inherently suited for the generation of chemical diversity, a key aspect of modern drug discovery and materials science. The ability to selectively modify different parts of the molecule allows for the creation of a wide range of analogs with varied properties.
Diversity can be introduced through several strategic approaches:
Modification of the Octadienyl Chain: As outlined in Table 1, the double bonds of the octadienyl chain can be subjected to a plethora of chemical transformations. Each reaction introduces new functional groups, which can then be further elaborated. This allows for the systematic variation of the side chain's length, rigidity, and polarity.
Functionalization of the Pyrrolidine Ring: The pyrrolidine ring itself can be functionalized. For example, α-lithiation of N-substituted pyrrolidines followed by reaction with an electrophile can introduce substituents at the 2-position of the ring. This adds another layer of diversity to the molecular scaffold.
Stereochemical Diversity: The various reactions that can be performed on the octadienyl chain and the pyrrolidine ring can often be controlled to produce specific stereoisomers. The use of chiral catalysts or auxiliaries can direct the formation of enantiomerically pure or enriched products, which is crucial for understanding structure-activity relationships in biological systems.
By combining these strategies, a multitude of unique molecular scaffolds can be generated from the common precursor, Pyrrolidine, 1-(2,7-octadienyl)-. This makes it a valuable starting material for the synthesis of compound libraries for high-throughput screening and the development of new chemical entities with desired properties. The generation of such diverse scaffolds is fundamental to exploring chemical space and identifying novel molecules with potential applications in medicine and beyond.
Emerging Research Avenues and Future Outlook
Sustainable and Environmentally Benign Synthetic Protocols
The primary route to Pyrrolidine (B122466), 1-(2,7-octadienyl)- is the palladium-catalyzed telomerization of butadiene with pyrrolidine. This reaction is inherently atom-economic, as it combines two molecules of butadiene and one molecule of pyrrolidine to form the desired product with minimal waste. nih.gov However, current research is focused on enhancing the sustainability of this process through several key strategies.
One significant area of development is the use of recyclable catalysts . Homogeneous palladium catalysts, while highly active, are often difficult to separate from the reaction mixture, leading to product contamination and loss of the expensive metal. rsc.org To address this, researchers are developing heterogeneous catalyst systems. For instance, palladium catalysts supported on materials like alumina (B75360) (Al2O3) with potassium fluoride (B91410) (KF) have shown promise for the telomerization of butadiene with various nucleophiles, offering the potential for easy separation and reuse. rsc.org Another approach involves the use of phase-separable catalysis, such as aqueous biphasic systems. researchgate.net In such systems, the palladium catalyst, often modified with water-soluble ligands like triphenylphosphine (B44618) trisulfonate (TPPTS), remains in the aqueous phase and can be easily separated from the organic product phase for recycling. rsc.orgresearchgate.net
| Attribute | Description | Key Research Areas |
| Atom Economy | A measure of how many atoms from the starting materials are incorporated into the final product. The telomerization of butadiene with pyrrolidine is inherently atom-economic. nih.gov | - |
| Catalyst Recycling | The ability to separate and reuse the catalyst for multiple reaction cycles, reducing waste and cost. | Development of heterogeneous catalysts (e.g., Pd on Al2O3) and phase-separable systems (e.g., aqueous biphasic catalysis). rsc.orgresearchgate.net |
| Ligand Development | The design of new ligands to improve catalyst activity, selectivity, and stability under green conditions. | Exploration of novel phosphine (B1218219) and other ligands to enhance catalyst performance at lower temperatures and loadings. rsc.orgmdpi.com |
| Green Solvents | The use of environmentally friendly solvents or the elimination of solvents altogether. | Investigation of bio-based solvents and solvent-free reaction conditions. nih.govnih.gov |
Discovery of Novel Catalytic Functions and Methodologies
Beyond its synthesis, research is exploring the potential of Pyrrolidine, 1-(2,7-octadienyl)- and its derivatives in novel catalytic applications. The pyrrolidine moiety is a well-established scaffold in organocatalysis, and its functionalization with an octadienyl chain opens up new possibilities for catalyst design.
One promising avenue is the development of bifunctional catalysts . The nitrogen atom of the pyrrolidine ring can act as a Lewis base or be part of an enamine catalytic cycle, while the octadienyl chain can be further functionalized to introduce other catalytic motifs, such as hydrogen-bond donors or other metal-binding sites. The development of chiral primary amine catalysts in synergy with palladium catalysis has shown tunable chemoselectivity between addition and telomerization pathways for butadiene. bohrium.comresearchgate.net This highlights the potential for designing sophisticated catalytic systems based on the Pyrrolidine, 1-(2,7-octadienyl)- scaffold for a variety of asymmetric transformations.
Furthermore, the palladium-catalyzed methodology used to synthesize Pyrrolidine, 1-(2,7-octadienyl)- can be adapted to create a diverse range of related structures with novel properties. By controlling the regioselectivity of the nucleophilic attack on the π-allyl palladium intermediate, different isomers of the product can be obtained. The choice of ligands, such as monodentate versus bidentate phosphines, can significantly influence the reaction pathway, leading to either linear or branched products. bohrium.com This fine-tuning of the catalytic system allows for the synthesis of a library of related compounds for screening in various catalytic applications. For example, palladium catalysts with specific phosphoramidite (B1245037) ligands have been shown to control the site-selectivity in the carboamination of dienes. nih.gov
Integration with Data-Driven Chemistry and Automation
The fields of data-driven chemistry and automation are poised to revolutionize the discovery and optimization of chemical processes, including the synthesis of Pyrrolidine, 1-(2,7-octadienyl)-. These technologies offer the potential to accelerate research, reduce costs, and uncover novel reaction pathways.
High-throughput screening (HTS) techniques can be employed to rapidly evaluate large libraries of catalysts and reaction conditions for the telomerization of butadiene with pyrrolidine. rsc.org This allows for the efficient identification of optimal parameters, such as the best ligand, solvent, and temperature, to maximize yield and selectivity. The data generated from HTS can then be used to train machine learning (ML) models. specialchem.comrevvitysignals.comey.com These models can predict the outcome of reactions with high accuracy, enabling in silico screening of virtual libraries of catalysts and substrates, thereby reducing the need for extensive experimental work. specialchem.comey.com For instance, ML has been successfully used to predict the performance of palladium-catalyzed C-N cross-coupling reactions, a class of reactions closely related to the synthesis of the target compound. ey.com
Automated synthesis platforms , including flow chemistry systems, are becoming increasingly sophisticated and can be integrated with ML algorithms for autonomous reaction optimization. nih.govbohrium.com Such systems can perform a series of experiments, analyze the results in real-time, and then use this information to decide on the next set of experiments to run, ultimately converging on the optimal reaction conditions without human intervention. The development of automated flow synthesis has already shown significant benefits in the production of pharmaceutical compounds, offering precise control over reaction parameters and enabling the rapid synthesis of compound libraries. bohrium.com The application of these automated systems to the synthesis of Pyrrolidine, 1-(2,7-octadienyl)- could significantly accelerate the development of more efficient and sustainable production methods.
The use of Computational Fluid Dynamics (CFD) is another emerging tool that can aid in the design and optimization of reactors for the synthesis of this compound. d-nb.infoyoutube.comekb.eg CFD simulations can model the fluid dynamics, heat transfer, and reaction kinetics within a reactor, providing valuable insights for process scale-up and optimization. d-nb.infoyoutube.comekb.eg The digitalization of the specialty chemicals industry is a broader trend that encompasses these technologies, promising to enhance innovation and efficiency from the laboratory to production. specialchem.comrevvitysignals.comey.comdge-europe.comdeloitte.com
| Technology | Application in the Context of Pyrrolidine, 1-(2,7-octadienyl)- | Potential Benefits |
| High-Throughput Screening (HTS) | Rapidly test numerous catalysts and reaction conditions for the telomerization of butadiene with pyrrolidine. rsc.org | Faster identification of optimal synthesis parameters. |
| Machine Learning (ML) | Predict reaction outcomes, screen virtual catalyst libraries, and guide experimental design. specialchem.comrevvitysignals.comey.com | Reduced experimental effort, accelerated discovery of novel catalysts. |
| Automated Flow Synthesis | Enable continuous and automated production with precise control over reaction parameters. nih.govbohrium.com | Increased efficiency, improved reproducibility, and rapid synthesis of derivatives. |
| Computational Fluid Dynamics (CFD) | Model and optimize reactor performance for large-scale production. d-nb.infoyoutube.comekb.eg | Enhanced reactor design, improved process control, and safer scale-up. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Pyrrolidine, 1-(2,7-octadienyl)-, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of substituted pyrrolidines often involves alkylation or cycloaddition reactions. For 1-(2,7-octadienyl) derivatives, allylic amination or cross-coupling strategies may be employed. Optimize variables such as solvent polarity (e.g., dichloromethane for controlled reactivity), temperature (room temperature to 80°C), and catalysts (e.g., palladium for coupling reactions). Monitor reaction progress via TLC or GC-MS to adjust stoichiometry and reaction time . Replication of published protocols should include validation of purity (>98%) using techniques like HPLC .
Q. How can the structural integrity of Pyrrolidine, 1-(2,7-octadienyl)-, be confirmed using spectroscopic techniques?
- Methodological Answer :
- NMR : Analyze - and -NMR spectra for characteristic pyrrolidine ring signals (δ 1.8–3.5 ppm for protons on N-adjacent carbons) and octadienyl chain resonances (δ 5.0–5.8 ppm for alkene protons). Compare with databases like NIST Chemistry WebBook for analogous compounds .
- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular ion peaks (expected m/z ~195 for CHN) and fragmentation patterns .
- IR Spectroscopy : Identify N-H stretching (3300–3500 cm) and C=C stretches (1640–1680 cm) .
Q. What safety protocols are critical when handling Pyrrolidine derivatives in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .
- Emergency Measures : For spills, evacuate the area, absorb with inert material (e.g., vermiculite), and dispose as hazardous waste. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .
- Storage : Store in airtight containers under inert gas (N) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How does the reactivity of Pyrrolidine, 1-(2,7-octadienyl)-, vary under acidic or oxidative conditions?
- Methodological Answer :
- Acidic Conditions : Protonation of the pyrrolidine nitrogen may enhance electrophilicity, leading to ring-opening or polymerization. Monitor via pH-controlled experiments (e.g., HCl in dioxane) and characterize products using LC-MS .
- Oxidative Conditions : Test stability against common oxidants (e.g., HO, KMnO). For example, ozonolysis of the octadienyl chain could yield aldehydes, analyzed via GC or NMR .
- Data Interpretation : Compare results with computational predictions (e.g., DFT calculations for bond dissociation energies) to explain observed pathways .
Q. What computational approaches are suitable for predicting the physicochemical properties of Pyrrolidine, 1-(2,7-octadienyl)-?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solubility parameters in solvents like water or ethanol using tools like GROMACS. Validate with experimental logP measurements .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict spectroscopic properties (e.g., NMR chemical shifts) and compare with empirical data .
- QSPR Models : Use quantitative structure-property relationships to estimate boiling points or vapor pressure, critical for environmental impact assessments .
Q. How can contradictory literature data on the compound’s stability or toxicity be resolved?
- Methodological Answer :
- Data Triangulation : Cross-reference studies using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess methodological rigor. For example, discrepancies in LD values may arise from varying test organisms or exposure routes .
- Replication Studies : Reproduce key experiments (e.g., thermal stability tests via TGA) under controlled conditions, adhering to protocols in ’s A.14 .
- Meta-Analysis : Apply statistical tools (e.g., Cochrane Review methods) to aggregate data from primary sources, prioritizing studies with validated analytical methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
